6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

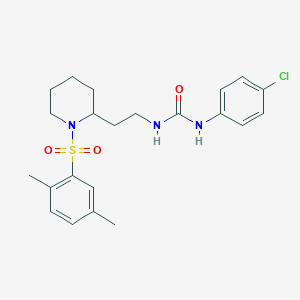

6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one, also known as TAK-659, is a small molecule inhibitor that has generated significant interest in the scientific community due to its potential therapeutic applications. TAK-659 has been shown to be effective in treating a variety of diseases, including cancer and autoimmune disorders.

Aplicaciones Científicas De Investigación

Synthesis of Trifluoromethylated Analogues

The compound 6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one is part of a broader class of substances involved in the synthesis of trifluoromethylated analogues. These analogues, including Michael-like 1,4-conjugate hydrocyanation adducts, are synthesized through reactions with trimethylsilyl cyanide, catalyzed by tertiary amines. These reactions lead to the creation of new trifluoromethylated 4,5-dihydroorotic acid analogues and their esters, showcasing a significant application in chemical synthesis, particularly for developing compounds with potential biological activities (Sukach et al., 2015).

Biological Activity of Pyrimidine Derivatives

In the realm of biological applications, pyrimidine derivatives, such as those prepared from 6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one, have been explored for their larvicidal activity. For instance, a series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives demonstrated significant activity against third instar larvae. The presence of electron-withdrawing groups, including trifluoro and fluorine, attached to the benzyl ring, enhances their larvicidal efficacy, illustrating the compound's potential in developing bioactive agents (Gorle et al., 2016).

Material Science Applications

In material science, fluorinated compounds derived from 6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one play a crucial role in developing novel materials with enhanced properties. For example, novel fluorinated polyimides synthesized using aromatic diamines derived from similar compounds exhibited excellent thermal and thermo-oxidative stability, low dielectric constants, and good mechanical properties. These materials are particularly promising for applications requiring high performance and reliability, such as in electronic and aerospace industries (Ge et al., 2008).

Propiedades

IUPAC Name |

6-(4-fluorophenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F4N2O/c19-15-6-4-13(5-7-15)16-9-17(25)24(11-23-16)10-12-2-1-3-14(8-12)18(20,21)22/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZIAHPFQWSDMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-fluorophenyl)-3-(3-(trifluoromethyl)benzyl)pyrimidin-4(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Cyano-3-methylbutan-2-yl)-2-[(1-phenyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2890364.png)

![[1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2890367.png)

![2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2890369.png)

![Isopropyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2890371.png)

![N-(3,5-dimethylphenyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2890372.png)

![4-(2,5-Dioxopyrrolidin-1-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2890373.png)

![3-(2-Chlorophenyl)-5-{2-[3-(methylsulfanyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2890382.png)

![2-Chloro-5-[(2-methylpiperidin-1-yl)sulfonyl]-4-(trifluoromethyl)pyridine](/img/structure/B2890387.png)